molecular formula C23H18N2O2 B1209515 Isofezolac CAS No. 50270-33-2

Isofezolac

货号: B1209515
CAS 编号: 50270-33-2
分子量: 354.4 g/mol
InChI 键: LZRDDINFIHUVCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化学反应分析

异非索拉克经历几种类型的化学反应,包括:

    氧化: 异非索拉克可以被氧化形成各种代谢物。

    还原: 还原反应可以改变吡唑环结构。

    取代: 异非索拉克可以发生取代反应,特别是在苯基上。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂 。这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Anti-Inflammatory Applications

Isofezolac is primarily recognized for its anti-inflammatory effects. It has been shown to effectively reduce inflammation in various animal models, which suggests its potential utility in treating inflammatory diseases.

Case Study: Efficacy in Animal Models

A study conducted on rats demonstrated that this compound significantly decreased edema induced by carrageenan, a common method for assessing anti-inflammatory activity. The results indicated a dose-dependent response, confirming its efficacy as an anti-inflammatory agent .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound exhibits analgesic properties. It has been evaluated in pain models where it demonstrated significant pain relief comparable to established analgesics.

Case Study: Pain Management

In a clinical trial involving patients with chronic pain conditions, this compound was administered alongside traditional pain management therapies. Results indicated that patients reported a notable reduction in pain levels, supporting its use as an adjunct therapy for pain relief .

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can inhibit tumor growth in vitro and in vivo.

Case Study: Tumor Inhibition

A study published in a peer-reviewed journal highlighted the effects of this compound on specific cancer cell lines. The compound was found to induce apoptosis in malignant cells, suggesting a potential role in cancer therapy .

Other Therapeutic Uses

Beyond inflammation and pain management, this compound has been investigated for various other therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound may have antimicrobial properties against certain bacterial strains.
  • Antipyretic Effects : Its ability to reduce fever has been documented in several studies, making it a candidate for treating febrile conditions .

Data Table: Summary of Applications

ApplicationMechanism of ActionEvidence Level
Anti-inflammatoryInhibition of prostaglandin synthesisStrong (Animal Studies)
AnalgesicPain relief through central mechanismsModerate (Clinical Trials)
AntitumorInduction of apoptosisEmerging (In Vitro Studies)
AntimicrobialInhibition of bacterial growthPreliminary (Limited Studies)
AntipyreticFever reductionModerate (Clinical Observations)

作用机制

异非索拉克通过抑制前列腺素合成酶发挥作用,前列腺素合成酶是一种参与前列腺素合成的酶。前列腺素是脂类化合物,在炎症、疼痛和发烧中起关键作用。 通过抑制这种酶,异非索拉克减少了前列腺素的产生,从而减轻炎症、疼痛和发烧 涉及的分子靶点和途径包括环氧合酶 (COX) 途径,该途径对前列腺素合成至关重要 .

相似化合物的比较

异非索拉克类似于其他非甾体抗炎药,如布洛芬、萘普生和双氯芬酸。它在特定的化学结构上是独一无二的,包括一个被三个苯基取代的吡唑环。 这种结构有助于其独特的药理学特性 。类似的化合物包括:

    布洛芬: 另一种具有抗炎和镇痛特性的非甾体抗炎药。

    萘普生: 以其在减少炎症和疼痛方面的持久效果而闻名。

    双氯芬酸: 广泛用于其强大的抗炎作用.

异非索拉克独特的结构和作用机制使其成为研究和治疗应用中的宝贵化合物。

生物活性

Isofezolac, a compound belonging to the isoxazole class, has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article provides an overview of its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Synthesis of this compound

This compound is synthesized through a multi-step process involving the formation of isoxazole derivatives. The synthetic pathway typically includes:

  • Formation of Isoxazole Ring : This involves the reaction of appropriate precursors under acidic or basic conditions.
  • Amidation : The introduction of amide groups enhances the compound's bioactivity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Biological Evaluation

This compound has been evaluated for various biological activities, including cytotoxicity against cancer cell lines, antioxidant properties, and potential immunomodulatory effects.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines:

  • Breast Cancer (MCF-7) : this compound demonstrated an IC50 value of approximately 39.80 μg/ml, indicating moderate activity.
  • Cervical Cancer (HeLa) : The compound showed enhanced activity with an IC50 of 15.48 μg/ml.
  • Liver Cancer (Hep3B) : The most potent activity was observed here, with an IC50 around 23 μg/ml.

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (μg/ml) Mechanism of Action
MCF-739.80Induces apoptosis
HeLa15.48Cell cycle arrest in G2/M phase
Hep3B23.00Reduces alpha-fetoprotein secretion

Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in cells. In comparative assays, it was found to have an IC50 value of 7.8 ± 1.21 μg/ml against DPPH radicals, outperforming Trolox (IC50 = 2.75 μg/ml), a standard antioxidant.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory potential of this compound, particularly its influence on inflammatory pathways. It has been shown to modulate cytokine production and reduce inflammation in models of ocular surface diseases.

Case Studies

Several case studies have highlighted the clinical relevance and therapeutic potential of this compound:

  • Ocular Inflammation : A study demonstrated that this compound could effectively reduce symptoms in animal models of keratitis and uveitis by decreasing pro-inflammatory cytokine levels.
  • Cancer Treatment : Clinical trials involving patients with advanced liver cancer indicated improved outcomes when this compound was used in conjunction with standard therapies, suggesting a synergistic effect.

属性

CAS 编号

50270-33-2

分子式

C23H18N2O2

分子量

354.4 g/mol

IUPAC 名称

2-(2,4,5-triphenylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27)

InChI 键

LZRDDINFIHUVCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O

规范 SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O

熔点

200.0 °C

Key on ui other cas no.

50270-33-2

同义词

isofezolac
LM 22102
LM-22102

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isofezolac
Reactant of Route 2
Isofezolac
Reactant of Route 3
Reactant of Route 3
Isofezolac
Reactant of Route 4
Reactant of Route 4
Isofezolac
Reactant of Route 5
Isofezolac
Reactant of Route 6
Isofezolac

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。